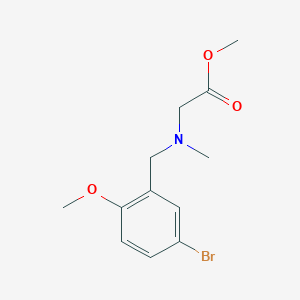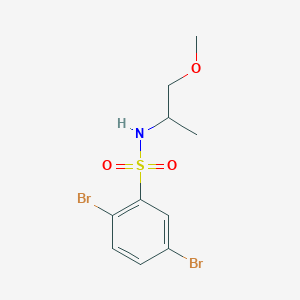
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H13Br2NO3S It is characterized by the presence of two bromine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the bromination of a suitable precursor followed by sulfonamide formation. One common method involves the bromination of 2,5-dibromobenzenesulfonyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired level of purity.
化学反応の分析
Types of Reactions
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide
- 2,5-dibromo-N-(1-methoxyethyl)benzenesulfonamide
- 2,5-dibromo-N-(1-methoxypropyl)benzenesulfonamide
Uniqueness
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and a sulfonamide group makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C10H13Br2NO3S |
|---|---|
分子量 |
387.09 g/mol |
IUPAC名 |
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-7(6-16-2)13-17(14,15)10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 |
InChIキー |
UZPINFLZQQXKRI-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


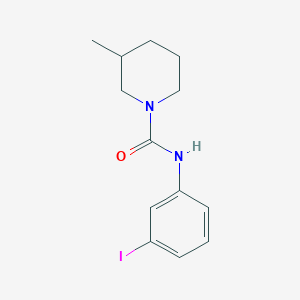
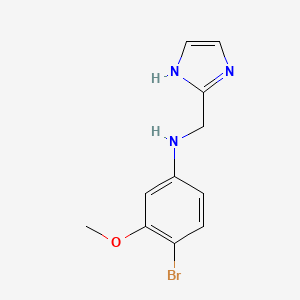
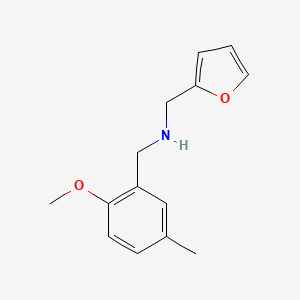
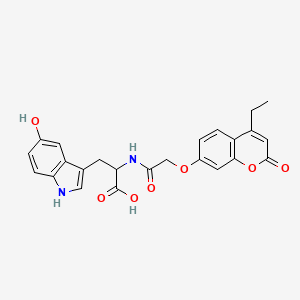



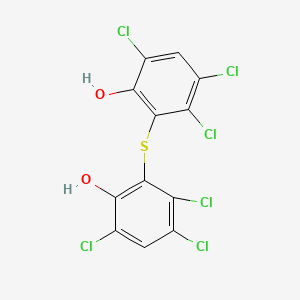
![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
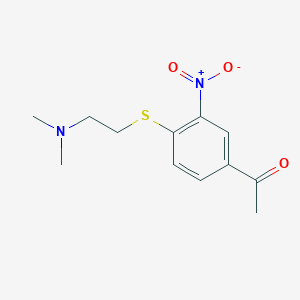
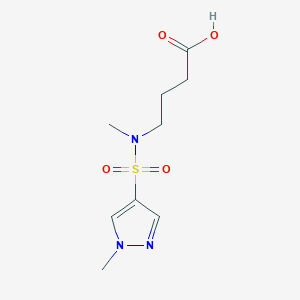
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
